molecular formula C14H12N4O3S B11622188 2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11622188
M. Wt: 316.34 g/mol
InChI Key: QIUNCXAKHUTPAC-CAOOACKPSA-N
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Description

2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound that features a pyrimidine moiety and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine derivative, followed by the introduction of the benzoic acid moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety also show similar chemical reactivity and applications.

Uniqueness

2-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific combination of a pyrimidine and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

2-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H12N4O3S/c19-12(9-22-14-15-6-3-7-16-14)18-17-8-10-4-1-2-5-11(10)13(20)21/h1-8H,9H2,(H,18,19)(H,20,21)/b17-8+

InChI Key

QIUNCXAKHUTPAC-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)C(=O)O

Origin of Product

United States

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